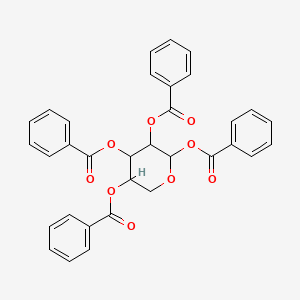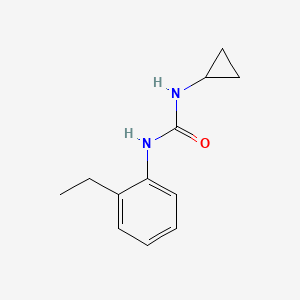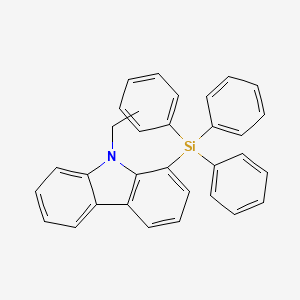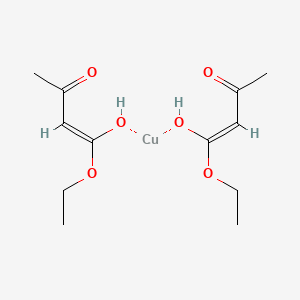
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H7BrCl3NO2 and a molecular weight of 347.425 g/mol . This compound is characterized by the presence of a bromine atom, a trichloroethyl group, and a benzamide moiety. It is used primarily in research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and corrosive reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Reduction Reactions: The trichloroethyl group can be reduced to a simpler alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the trichloroethyl group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the reduced alkyl derivative.
Aplicaciones Científicas De Investigación
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(2-hydroxyethyl)benzamide
- 4-bromo-N-(1-(3-(2-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-benzamide
Uniqueness
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H7BrCl3NO2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H7BrCl3NO2/c10-6-4-2-1-3-5(6)7(15)14-8(16)9(11,12)13/h1-4,8,16H,(H,14,15) |
Clave InChI |
CYLWWMYXPYMYDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


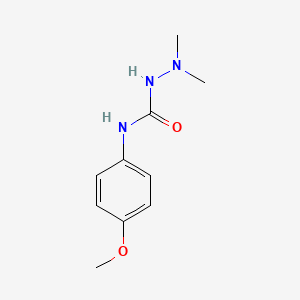
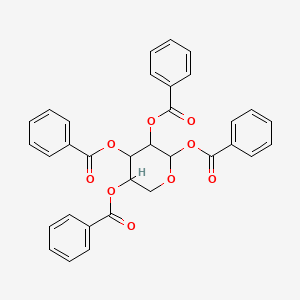
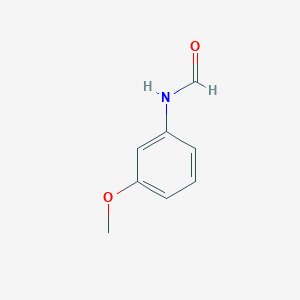

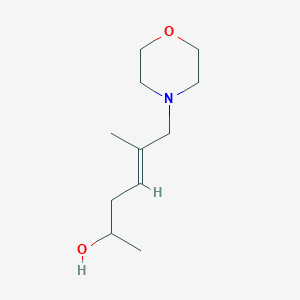
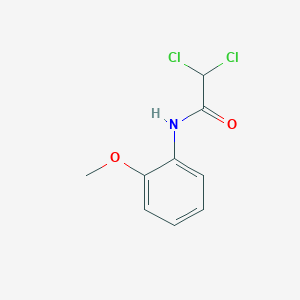
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
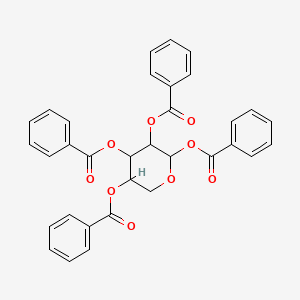
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
